2-Ethyl-N-(2-hydroxyphenyl)butanamide, with the Chemical Abstracts Service Registry Number 791840-84-1, is a compound notable for its potential applications in scientific research. Its molecular formula is and it has a molecular weight of 221.29 g/mol. This compound is characterized by the presence of an amide functional group, which is significant in various chemical reactions and biological activities.
The compound can be sourced from chemical suppliers specializing in research-grade materials, such as BenchChem, which provides high-purity variants suitable for laboratory use.
2-Ethyl-N-(2-hydroxyphenyl)butanamide is classified as an organic compound due to its carbon-based structure and contains functional groups typical of amides and phenols. It falls under the category of substituted amides, which are known for their diverse biological activities.
The synthesis of 2-ethyl-N-(2-hydroxyphenyl)butanamide can be approached through several methods, primarily involving the reaction of appropriate starting materials under controlled conditions.
The molecular structure of 2-ethyl-N-(2-hydroxyphenyl)butanamide features a butanamide backbone with an ethyl group and a hydroxyl-substituted phenyl group.
InChI=1S/C13H19NO2/c1-4-10(5-2)13(16)14-11-8-9(3)6-7-12(11)15/h6-8,10,15H,4-5H2,1-3H3,(H,14,16)
CCC(CC)C(=O)NC1=C(C=CC(=C1)C)O
The structure can be visualized with the hydroxyl group ortho to the amide linkage on the aromatic ring, which may influence its reactivity and biological properties.
The reactivity of 2-ethyl-N-(2-hydroxyphenyl)butanamide can be explored through various chemical reactions:
These reactions are typically facilitated by heat, catalysts, or specific solvents that promote solubility and reactivity.
The mechanism of action for 2-ethyl-N-(2-hydroxyphenyl)butanamide involves its interaction at a molecular level with biological systems:
Research into similar compounds indicates potential antimicrobial activity and anti-inflammatory properties .
Understanding the physical and chemical properties of 2-ethyl-N-(2-hydroxyphenyl)butanamide is crucial for its application in research.
The applications of 2-ethyl-N-(2-hydroxyphenyl)butanamide span various fields:
CAS No.: 4208-67-7
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5